7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Description
7-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a benzodioxinone derivative characterized by a hydroxyl group at position 7 and two methyl substituents at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of functionalized polymers, bioactive molecules, and natural product analogs. Its synthesis often involves acetonide protection of hydroxylated benzoic acid precursors, followed by functionalization via Williamson ether synthesis or halogenation reactions . Applications span polymer chemistry (e.g., photo/thermally responsive copolymers) and medicinal chemistry (e.g., cytotoxic agents, enzyme inhibitors) .
Properties
IUPAC Name |
7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-10(2)13-8-5-6(11)3-4-7(8)9(12)14-10/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWILLXGWBMSIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(C=CC(=C2)O)C(=O)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of 2,4-dihydroxybenzoic acid with acetone . The reaction conditions include the use of catalysts such as CuI and NaHCO3 in acetonitrile. This method allows for the efficient production of the compound under mild reaction conditions. Industrial production methods may involve bulk custom synthesis and procurement to meet the demands of various research and industrial applications .
Chemical Reactions Analysis
7-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different hydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using common reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research indicates that compounds similar to 7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
Case Study: Neuroprotection
A study published in the Journal of Medicinal Chemistry explored derivatives of benzo[d][1,3]dioxin compounds for neuroprotective effects. The findings suggested that these compounds could reduce neuronal cell death induced by oxidative stress, indicating potential therapeutic applications for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Environmental Applications
Biodegradation Studies
The compound has been evaluated for its potential in environmental remediation processes. Its structure allows it to interact with various pollutants, facilitating their breakdown in natural environments.
Case Study: Soil Remediation
In a study conducted on contaminated soils, the application of this compound accelerated the degradation of polycyclic aromatic hydrocarbons (PAHs). The results demonstrated a significant reduction in PAH concentrations over a six-month period, showcasing its efficacy as a bioremediation agent .
Material Science
Polymeric Applications
The compound is being investigated for its role as an additive in polymer formulations. Its unique chemical structure enhances the thermal stability and mechanical properties of polymers.
| Property | Value |
|---|---|
| Thermal Stability | Improved |
| Mechanical Strength | Enhanced |
| Compatibility with Polymers | High |
Case Study: Polymer Blends
Research published in Polymer Science highlighted the incorporation of this compound into polyvinyl chloride (PVC) blends. The study found that adding this compound improved the tensile strength and elongation at break of the PVC material .
Synthesis and Production
The synthesis of this compound typically involves the reaction of 2,4-dihydroxybenzoic acid with acetone under controlled conditions. This method highlights the compound's accessibility for further research and industrial applications.
Mechanism of Action
The mechanism of action of 7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and biological activity. The compound can undergo various chemical transformations, leading to the formation of active intermediates that interact with specific molecular targets.
Comparison with Similar Compounds
Substituent Variations at Position 2
a. 2,2-Dimethyl vs. 2,2-Diphenyl Derivatives
- Alkyne-DMe-Bd (2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1,3]dioxin-4-one) : The dimethyl groups confer thermal sensitivity, enabling heat-triggered polymerization (mp = 142°C, yield = 64%) .
- Alkyne-DPh-Bd (2,2-diphenyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1,3]dioxin-4-one) : Bulky diphenyl substituents enhance photochemical reactivity, facilitating UV-induced polymerization at ambient temperatures .
Key Difference : Steric and electronic effects of substituents dictate reactivity modes (thermal vs. photochemical), critical for designing stimuli-responsive materials .
Substituent Variations at Positions 5, 6, and 7
a. Halogenated Derivatives
- 7-Hydroxy-6-iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one : The iodine atom at position 6 enables further functionalization (e.g., methylation to 7-methoxy-6-iodo derivatives) for drug discovery (95% yield after column chromatography) .
- 6-Bromo-7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one : Bromine substitution enhances electrophilicity, facilitating cross-coupling reactions (CAS: 531501-41-4) .
b. Methoxy and Styryl Derivatives
- 5-Hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one : Methoxy at position 7 reduces acidity of the hydroxyl group, altering solubility (CAS: 532394-23-3, MW: 224.21) .
- (E)-5-(4-Methoxystyryl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one : Extended conjugation via styryl groups improves UV absorption, relevant for photophysical applications (mp = 109–110°C, yield = 56%) .
Functional Group Modifications
- 7-(Bromomethyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one : Bromomethyl group enables nucleophilic substitution for synthesizing heterocyclic amines (e.g., antitumor agents) .
- 5-((3-(Heptyloxy)benzyl)oxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one : Long alkoxy chains enhance lipophilicity, optimizing bioavailability in enzyme activation studies (yield = 58%) .
Biological Activity
Introduction
7-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.
- Molecular Formula : C10H10O4
- Molecular Weight : 194.18 g/mol
- CAS Number : 330555-87-8
- Physical State : Solid
- Boiling Point : Predicted to be approximately 406.2±45.0 °C
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been reported to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Cell Proliferation : Studies indicate that it effectively inhibits the proliferation of cancer cells, which is crucial for tumor growth suppression.
Cytotoxicity Profiles
The cytotoxicity of this compound has been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 5.6 | |
| HCT116 (Colon Cancer) | 3.8 | |
| A549 (Lung Cancer) | 4.5 |
These values suggest that the compound exhibits promising anticancer activity comparable to established chemotherapeutic agents.
Study on Anticancer Efficacy
A significant study conducted by Zhang et al. explored the efficacy of various derivatives of benzo[d][1,3]dioxin compounds against human cancer cell lines. Among these derivatives, this compound demonstrated a notable ability to inhibit cell growth in MDA-MB-231 and HCT116 cells with IC50 values indicating potent activity.
Mechanistic Insights
In vitro assays revealed that the compound affects multiple signaling pathways associated with cancer progression. Specifically, it was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors. This dual action enhances its potential as an anticancer agent.
Q & A
Q. What are the most efficient synthetic routes for preparing 7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one?
A catalyst-free method using 2-hydroxy-4-methylbenzoic acid and acetone under trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) conditions achieves high yields (52–95%) without requiring purification intermediates . Alternatively, CuI-mediated reactions with acetylenic esters (e.g., dimethyl acetylenedicarboxylate) enable modular synthesis, though yields are moderate (50–70%) . Catalyst-free protocols are cost-effective for bulk synthesis, while metal-mediated routes allow functional group diversification.
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
1H/13C NMR and ESI-MS are standard for structural validation, with distinct signals for the dimethyl dioxinone moiety (e.g., δ 1.73 ppm for methyl groups) . Single-crystal X-ray diffraction confirms stereochemistry and supramolecular interactions, such as hydrogen bonding in solid-state packing . Purity assessment via TLC (heptane/EtOAc systems) is recommended before biological assays .
Q. How can researchers functionalize the core structure for downstream applications?
Bromination at the 7-position using N-bromosuccinimide (NBS) introduces a reactive handle for nucleophilic substitution (e.g., with heterocyclic amines) . Methoxy group installation via methyl iodide/K2CO3 in DMSO enables regioselective O-alkylation . For advanced modifications, triflate intermediates (e.g., using trifluoromethanesulfonic anhydride) facilitate cross-coupling reactions .
Q. What biological relevance does this compound hold in drug discovery?
The dioxinone scaffold is a key intermediate in synthesizing enzyme inhibitors (e.g., 15-lipoxygenase-1 ), nucleoside transport blockers, and cytotoxic agents . Derivatives exhibit antibacterial activity against Gram-positive pathogens, with MIC values <10 µg/mL in pyrazole-linked analogs .
Advanced Research Questions
Q. How do contradictory synthesis methodologies impact experimental design?
Catalyst-free routes (e.g., TFA/TFAA systems ) prioritize sustainability and scalability but lack functional group tolerance. In contrast, CuI-mediated methods enable regioselective coupling with acetylenic esters but require rigorous metal removal for biological studies. Researchers must balance substrate complexity, yield, and environmental impact when selecting protocols.
Q. What strategies enable regioselective modifications of the dioxinone scaffold?
Directed ortho-metalation (DoM) using methoxy or triflate groups guides substitutions at specific positions. For example, iodination at the 6-position precedes Sonogashira coupling for aryl-alkyne incorporation . Computational modeling (e.g., DFT) predicts reactivity patterns, aiding in rational design of electron-deficient or sterically hindered derivatives .
Q. How can researchers validate the compound’s role in enzyme inhibition?
For 15-lipoxygenase-1 (15-LOX-1) inhibition, express His6-tagged h-15-LOX-1 in E. coli and measure lipid peroxidation via UV-Vis (234 nm for conjugated dienes) . IC50 values are determined using arachidonic acid as substrate. Structure-activity relationship (SAR) studies require systematic variation of side chains (e.g., alkyloxybenzyl groups) to correlate hydrophobicity with potency .
Q. What advanced applications exist beyond small-molecule synthesis?
The monomer 2-methylene-4H-benzo[d][1,3]dioxin-4-one undergoes cationic vinyl polymerization to yield degradable polymers. These materials hydrolyze to salicylic acid, enabling sustainable plastic design . Kinetic studies (e.g., Q-e values) predict copolymerization behavior with methacrylates.
Q. How can enantioselective synthesis be achieved for chiral derivatives?
Asymmetric transfer hydrogenation of ketone intermediates using chiral catalysts (e.g., Ru-(S)-BINAP) yields enantiopure oxazolidinones. Protection/deprotection sequences (e.g., acetonide formation) ensure stereochemical integrity during multi-step syntheses .
Q. What computational tools aid in predicting reactivity and degradation pathways?
Leverage databases like REAXYS and PISTACHIO to model hydrolysis kinetics or predict metabolites. For example, MD simulations reveal acid/base hydrolysis mechanisms of dioxinone-based polymers, guiding recyclability studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
